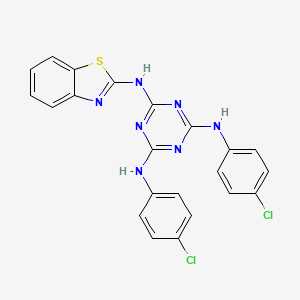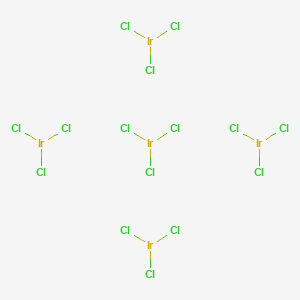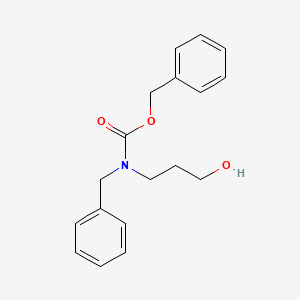
N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring and multiple chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine typically involves a multi-step process. The initial step often includes the formation of 2-aminothiophenol, which is then reacted with 4-chlorobenzoyl chloride to produce 4-chloro-N-(2-hydroxyphenyl)benzamide. This intermediate is further reacted with various reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
N~2~-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other industrially relevant compounds
作用機序
The mechanism of action of N2-(1,3-benzothiazol-2-yl)-N~4~,N~6~-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cancer cell growth and the formation of amyloid-beta peptides. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammation and oxidative stress, which are implicated in the development of diseases like Alzheimer’s.
類似化合物との比較
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide: This compound shares a similar benzothiazole ring and chlorophenyl group but differs in its overall structure and functional groups.
2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide: Another similar compound with a benzothiazole ring and chlorophenyl group, used in various chemical and biological studies.
Uniqueness
Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and therapeutic development.
特性
分子式 |
C22H15Cl2N7S |
|---|---|
分子量 |
480.4 g/mol |
IUPAC名 |
2-N-(1,3-benzothiazol-2-yl)-4-N,6-N-bis(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H15Cl2N7S/c23-13-5-9-15(10-6-13)25-19-28-20(26-16-11-7-14(24)8-12-16)30-21(29-19)31-22-27-17-3-1-2-4-18(17)32-22/h1-12H,(H3,25,26,27,28,29,30,31) |
InChIキー |
NZNDOAPPDAHTPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B12450718.png)
![5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12450737.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)

![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)


![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)


![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
